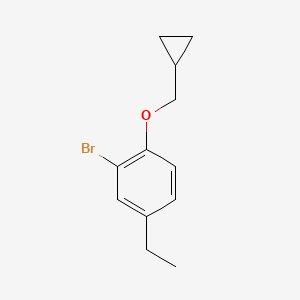
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethyl groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropylmethoxylation: The brominated benzene derivative is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide (CHI) in the presence of a base to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH), amines (NH), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic medium.
Reduction: Hydrogen gas (H) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of 2-cyclopropylmethoxy-5-ethyl-phenol or 2-cyclopropylmethoxy-5-ethyl-aniline.
Oxidation: Formation of 2-cyclopropylmethoxy-5-ethyl-benzaldehyde or 2-cyclopropylmethoxy-5-ethyl-benzoic acid.
Reduction: Formation of 2-cyclopropylmethoxy-5-ethyl-benzene.
Aplicaciones Científicas De Investigación
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Comparación Con Compuestos Similares
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene can be compared with other similar compounds such as:
1-Bromo-2-cyclopropylmethoxy-benzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-Bromo-2-ethoxy-5-ethyl-benzene: Contains an ethoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and applications.
1-Bromo-2-cyclopropylmethoxy-4-ethyl-benzene: The position of the ethyl group is different, which can influence its reactivity and interactions.
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-1-(cyclopropylmethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 |
Clave InChI |
WKZJSWNQALBJFK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC2CC2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
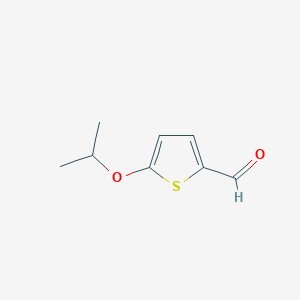
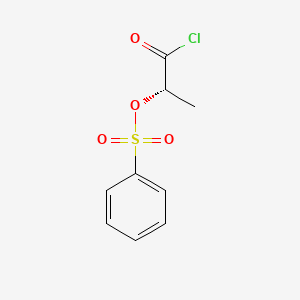

![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)
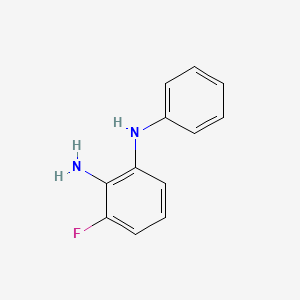
![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)
![1-[(3-Chloropyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8635938.png)
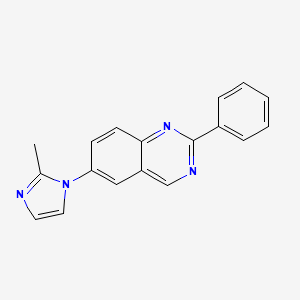
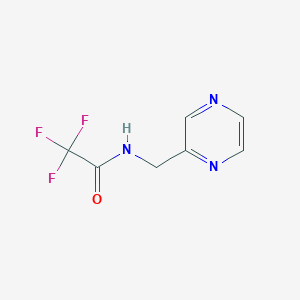
![Ethyl 4-{[3-(4-chlorophenyl)propyl]amino}benzoate](/img/structure/B8635946.png)
![2,7-Diethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8635949.png)
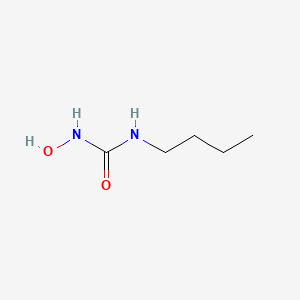
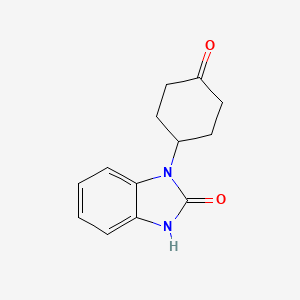
![2-(azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8635976.png)
